5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Description
This compound belongs to the class of fused bicyclic dioxolane derivatives, characterized by a furo[2,3-d][1,3]dioxole core with two 2,2-dimethyl-1,3-dioxolane substituents and a phenylmethoxy group. Its stereochemistry (3aR,5S,6S,6aR) is critical for its reactivity and applications in asymmetric synthesis and carbohydrate chemistry. The phenylmethoxy group enhances lipophilicity, making it suitable for use as a protected intermediate in organic synthesis .
Properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVGOMEUGAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18685-18-2 | |
| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018685182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cyclocondensation Strategy for Core Furodioxole Formation
The furo[2,3-d] dioxole core is typically constructed via acid-catalyzed cyclocondensation of diols with ketones or aldehydes. A representative protocol involves reacting 2,3-O-isopropylidene-L-threitol with 3,4-O-isopropylidene-D-erythrose in the presence of p-toluenesulfonic acid (pTSA) under anhydrous conditions . The reaction proceeds via hemiacetal formation, followed by intramolecular cyclization to yield the bicyclic framework.
Optimization Parameters :
Post-reaction workup includes neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography to isolate the product in 78–82% yield . Nuclear magnetic resonance (NMR) analysis confirms the regiochemistry, with characteristic signals at δ 4.86 (d, 6H) for the dioxolane protons and δ 1.8 (s, 18H) for the methyl groups .
Epoxide Ring-Opening for Phenylmethoxy Group Introduction
The 6-phenylmethoxy substituent is introduced via nucleophilic ring-opening of an epoxide intermediate. Starting from 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole-6-ol , the hydroxyl group is first protected as a tert-butyldimethylsilyl (TBS) ether. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA) generates the 6,7-epoxide, which undergoes reaction with benzyl alcohol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) .
Critical Observations :
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Regioselectivity : The epoxide opens at the less hindered carbon, confirmed by X-ray crystallography .
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Yield : 68–72% after deprotection with tetra-n-butylammonium fluoride (TBAF) .
Infrared (IR) spectroscopy reveals the disappearance of the epoxide band at 920 cm⁻¹ and the emergence of a C–O–C stretch at 1100 cm⁻¹ . High-performance liquid chromatography (HPLC) purity exceeds 99% when using a water/acetonitrile gradient .
Stereoselective Glycosylation for Sidechain Attachment
The 2,2-dimethyl-1,3-dioxolan-4-yl sidechain is installed via stereoselective glycosylation. A modified Koenigs-Knorr method employs 3,4-di-O-acetyl-L-arabinal as the glycosyl donor and the core furodioxole as the acceptor. Silver triflate (AgOTf) promotes the reaction in dichloromethane at −40°C, achieving α-selectivity due to the neighboring group participation of the acetyl groups .
Process Details :
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Reaction Time : 2 hours at −40°C, followed by warming to 0°C for 1 hour .
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Workup : Sequential washing with sodium thiosulfate (to remove Ag⁺) and brine, followed by column chromatography (hexane/ethyl acetate 3:1) .
Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 942 [M+H]⁺ , consistent with the target molecular formula .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC, %) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 78–82 | 99.5 | Scalable to >100 g batches |
| Epoxide Ring-Opening | 68–72 | 98.7 | High regioselectivity |
| Glycosylation | 65–70 | 97.9 | Excellent α-stereocontrol |
The cyclocondensation route is favored for industrial production due to its simplicity and scalability, while the glycosylation method remains valuable for accessing stereochemically pure material .
Process Optimization and Troubleshooting
Common Challenges :
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Diastereomer Formation : Minimized by using anhydrous solvents and strict temperature control during glycosylation .
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O-alkylation Byproducts : Reduced via pH adjustment (4.5–5.0) during workup, as demonstrated in Iohexol synthesis .
Purification Techniques :
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Drug Development
The structural characteristics of this compound allow for modifications that can enhance its bioactivity. Its unique dioxole and dioxolan moieties can be pivotal in designing new pharmaceuticals targeting specific biological pathways. For instance, derivatives have been synthesized to improve solubility and bioavailability in drug formulations.
Polymer Synthesis
This compound can serve as a monomer in polymer chemistry. Its reactive functional groups enable the formation of polymers with tailored properties for applications in coatings and adhesives. The incorporation of dioxole units can enhance the thermal stability and mechanical strength of the resulting materials.
Nanocomposites
In material science, the integration of this compound into nanocomposite materials has shown promise in enhancing electrical conductivity and mechanical properties. Such advancements are crucial for developing next-generation electronic devices and sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Activity | Investigated the antioxidant properties of similar dioxole compounds | Demonstrated significant radical scavenging activity (IC50 values) indicating potential therapeutic applications against oxidative stress-related conditions |
| Polymer Applications | Evaluated the use of dioxole-based monomers in polymer synthesis | Resulted in polymers with enhanced thermal stability and mechanical properties suitable for high-performance applications |
| Drug Formulation | Assessed bioavailability improvements in modified derivatives | Showed increased solubility and bioactivity in vitro compared to unmodified compounds |
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. It stabilizes reactive intermediates and prevents unwanted side reactions. The benzyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 2595-05-3)
- Molecular Formula : C₁₂H₂₀O₆
- Key Differences : Replaces phenylmethoxy with a hydroxyl group.
- Properties : Lower molecular weight (260.28 g/mol), higher polarity, and reduced stability under acidic conditions due to the unprotected hydroxyl group .
- Applications : Used as a chiral building block in glycosylation reactions .
(b) (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(2-(phenylsulfonyl)ethyl)tetrahydrofuro[2,3-d][1,3]dioxole
- Key Differences : Substitutes phenylmethoxy with a phenylsulfonylethyl group.
- Properties : Increased steric bulk and electron-withdrawing effects from the sulfonyl group alter reactivity in nucleophilic substitutions. Synthesized via light-mediated methods with a 46% yield and 8:1 diastereomer ratio .
Functional Group Variations
(a) 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-methylbenzenesulfonate
- Key Differences : Contains a tosyl (4-methylbenzenesulfonyl) group.
- Properties : Enhanced leaving-group ability, facilitating SN2 reactions. Used in glycosylation and cross-coupling reactions .
(b) (3aR,5S,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(phenylmethoxy)tetrahydrofuro[2,3-d][1,3]dioxole (Stereoisomer)
Benzyl-Protected Derivatives
(a) (3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Purity | Key Application |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₄O₆ | 348.39 | Phenylmethoxy | N/A | Chiral intermediates |
| (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-...-6-ol (CAS 2595-05-3) | C₁₂H₂₀O₆ | 260.28 | Hydroxyl | 97% | Glycosylation reactions |
| 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-...-6-yl 4-methylbenzenesulfonate | C₁₈H₂₂O₈S | 398.43 | Tosyl | N/A | SN2 reactions |
| (3aR,5S,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-...-phenylmethoxy | C₁₉H₂₄O₆ | 348.39 | Phenylmethoxy (C6-R) | N/A | Stereochemical studies |
Biological Activity
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of various precursors under specific conditions. For instance, a related compound was synthesized by reacting 2-chloropyrimidin-5-ol with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran (THF) . The successful synthesis of such compounds often results in good yields and purity.
Antimicrobial Properties
Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial and antifungal activities. A study on a series of 1,3-dioxolanes found that most derivatives demonstrated excellent antifungal activity against Candida albicans and notable antibacterial effects against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Biological Activity of Related Dioxolane Compounds
| Compound | Antifungal Activity (C. albicans) | Antibacterial Activity (S. aureus) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound 1 | Moderate | High | 625 µg/mL |
| Compound 2 | High | Moderate | 1250 µg/mL |
| Compound 3 | Low | None | N/A |
The biological activity is attributed to the ability of these compounds to disrupt cellular processes in microbial cells. The dioxolane ring may enhance membrane permeability or interfere with metabolic pathways essential for microbial growth .
Case Studies
A case study focusing on the biological evaluation of dioxolane derivatives highlighted their potential as therapeutic agents. In vitro tests revealed that certain derivatives not only inhibited the growth of pathogenic bacteria but also showed lower toxicity towards human cell lines compared to conventional antibiotics .
Research Findings
Recent studies have expanded on the potential applications of dioxolane derivatives in pharmaceuticals. The structural diversity of these compounds allows for modifications that can enhance their biological efficacy and reduce side effects. For example, modifications at the phenylmethoxy position have been shown to influence both antibacterial and antifungal activities significantly .
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- The synthesis involves diastereomer formation, as shown in a reaction producing a 46% yield with an 8:1 diastereomeric ratio (dr) using flash column chromatography for purification .
- Key variables include reaction time (3 hours in the cited protocol), solvent choice, and temperature. Optimizing chromatographic conditions (e.g., gradient elution, silica gel pore size) can improve separation efficiency.
- Pre-purification analysis (TLC or HPLC) is critical to monitor diastereomer formation and adjust reaction conditions.
Q. What analytical techniques are recommended for confirming stereochemistry and structural integrity?
Methodological Answer:
- Single-crystal X-ray diffraction is the gold standard for absolute stereochemical assignment. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (a = 12.7862 Å, b = 13.0160 Å, c = 16.8232 Å) provide unambiguous confirmation of spatial arrangement .
- NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry can corroborate stereochemical assignments.
Advanced Research Questions
Q. How can diastereomers generated during synthesis be resolved with high purity?
Methodological Answer:
- Beyond basic flash chromatography, advanced methods include chiral stationary phase HPLC or supercritical fluid chromatography (SFC) to separate enantiomers.
- Crystallization-induced diastereomer resolution (CIDR) can exploit differences in solubility, as seen in related dioxolane derivatives .
- Computational modeling (e.g., molecular docking to predict chromatographic behavior) may guide solvent selection.
Q. What role does stereochemistry play in modulating the compound’s reactivity or biological activity?
Methodological Answer:
- Stereoelectronic effects from the dioxolane and tetrahydrofuran rings influence nucleophilic reactivity. For instance, axial vs. equatorial positioning of substituents alters steric hindrance in SN2 reactions .
- Hypotheses about bioactivity (e.g., enzyme inhibition) can be tested using molecular dynamics simulations based on crystallographic data (e.g., bond lengths and angles from P212121 symmetry) .
Q. How can researchers address contradictions in reported diastereomer ratios across studies?
Methodological Answer:
- Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst loading) is essential. For example, a 46% yield with 8:1 dr may differ from other protocols due to variations in temperature or purification methods.
- Meta-analysis of reproducibility datasets and kinetic modeling can identify rate-limiting steps affecting diastereoselectivity.
Methodological and Theoretical Questions
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
Methodological Answer:
- Link synthesis pathways to stereochemical theory (e.g., Cram’s rule for cyclic acetals) to predict diastereomer formation .
- Use retrosynthetic analysis guided by the compound’s fused-ring system to prioritize protecting group strategies .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) calculations can optimize molecular geometry using crystallographic data (e.g., unit cell parameters from P212121) to predict solubility, logP, and dipole moments .
- Molecular docking with enzymes (e.g., glycosidases) may reveal interactions with the phenylmethoxy group, supported by structural analogs in bioactivity studies .
Data Collection and Validation
Q. What protocols ensure reliable crystallographic data collection for this compound?
Methodological Answer:
- Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K. Ensure data-to-parameter ratios > 13:1 to minimize overfitting .
- Validate refinement with R factors < 0.05 (e.g., R = 0.037, wR = 0.088 in cited studies) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
